Zolantidine dimaleate, a benzthiazole derivative, serves as a potent and selective histamine H2-receptor antagonist. [] It exhibits significant brain-penetrating capabilities, making it a valuable tool in investigating the physiological and pathological roles of histamine within the central nervous system. []
While the provided literature does not delve into the specific synthesis methods for Zolantidine dimaleate, it highlights the chemical modification of Zolantidine dimaleate to produce structural congeners. Researchers assessed the potency of these congeners as H2 antagonists and their ability to inhibit morphine-induced antinociception. [] This approach offers valuable insights into the structure-activity relationship of Zolantidine dimaleate and its derivatives.
Despite the lack of specific molecular structure analysis in the provided literature, the research emphasizes the structural characteristics of Zolantidine dimaleate and its congeners. The studies correlate their potency in inhibiting morphine-induced antinociception with their affinity for the H2-receptor. [] This correlation suggests that specific structural features are crucial for Zolantidine dimaleate's interaction with H2 receptors.
Zolantidine dimaleate exerts its effects by acting as a competitive antagonist at histamine H2-receptors. [] This mechanism is evident in studies where Zolantidine dimaleate inhibits the effects of histamine in various assays, including those involving guinea pig atria, rat uterus, and guinea pig brain. [] The research indicates that Zolantidine dimaleate demonstrates a significantly higher affinity for H2-receptors compared to other central and peripheral receptors. []
Studies demonstrate that Zolantidine dimaleate effectively inhibits morphine-induced antinociception and opioid-mediated footshock-induced antinociception in rats. [] This inhibition suggests the involvement of brain H2-receptors in opioid antinociceptive mechanisms. [] Furthermore, research shows that Zolantidine dimaleate can attenuate naloxone-resistant footshock-induced antinociception, reinforcing the critical role of brain histamine and H2-receptors in this process. []
Interestingly, Zolantidine dimaleate exhibits differential effects on various opioid-induced responses. While it inhibits morphine-induced locomotor activity, it does not affect morphine-induced hyperthermia, catalepsy, or lethality. [] This selectivity implies that Zolantidine dimaleate's influence on opioid effects might involve specific signaling pathways or brain regions associated with pain modulation.
A key property of Zolantidine dimaleate highlighted in the literature is its ability to cross the blood-brain barrier. Research indicates that when infused into rats, the brain concentration of Zolantidine dimaleate surpasses the plateau blood concentration, resulting in a brain/blood ratio of 1.45. [] This characteristic makes Zolantidine dimaleate a valuable tool for investigating the role of histamine in the central nervous system.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4